molecular formula C12H14O3 B11894019 2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester

2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester

Cat. No.: B11894019
M. Wt: 206.24 g/mol
InChI Key: GDGVXAAOAIPKTO-FNORWQNLSA-N
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Description

2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester is an organic compound with a complex structure. It is known for its applications in various fields due to its unique chemical properties. This compound is often used in the synthesis of other chemicals and has significant importance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester typically involves the esterification of 2-Propenoic acid with 3-(2-hydroxy-5-methylphenyl) ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, ethyl ester
  • 2-Propenoic acid, 3-(2-hydroxyphenyl)-, ethyl ester
  • 2-Propenoic acid, 3-(4-hydroxy-3-methylphenyl)-, ethyl ester

Uniqueness

2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its hydroxyl and methyl groups play a crucial role in its behavior in chemical reactions and its applications in various fields.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl (E)-3-(2-hydroxy-5-methylphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)7-5-10-8-9(2)4-6-11(10)13/h4-8,13H,3H2,1-2H3/b7-5+

InChI Key

GDGVXAAOAIPKTO-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)C)O

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)C)O

Origin of Product

United States

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